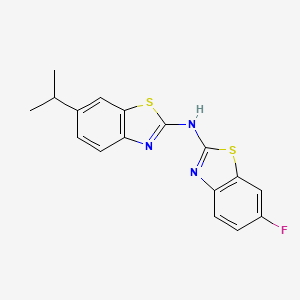

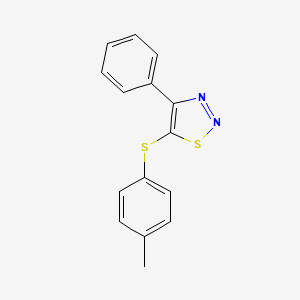

![molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6](/img/structure/B2749954.png)

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea” is a derivative of indole . Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Scientific Research Applications

Synthesis and Structural Analysis

The structural analysis of compounds related to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea reveals their potential for biological activity, emphasizing the importance of molecular geometry and intermolecular interactions. For example, a study on a related compound, featuring a planar indole component, highlighted its twisted conformation and involvement in hydrogen bonding, suggesting a framework for studying biological activity (S. M. Saharin et al., 2008).

Biochemical Applications

Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, demonstrating significant potency. This illustrates their potential as therapeutic agents in drug design, where the structural elements of indole play a critical role in enzyme inhibition (M. Nazir et al., 2018).

Antitumor Activities

Research on derivatives of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has shown promise in antitumor applications. A particular compound was synthesized and characterized, with its antitumor activity evaluated via MTT assay, demonstrating the utility of such molecules in cancer research (Ch Hu et al., 2018).

Chiral Separations in Analytical Chemistry

Urea derivatives have been utilized as stationary phases in high-performance liquid chromatography for enantiomer separations. This application underlines the versatility of urea derivatives in analytical chemistry, offering a method to resolve racemic mixtures based on the structure of the amino acid moiety (N. Ǒi et al., 1995).

Mechanistic Insights in Chemical Reactions

Studies on urea and its derivatives have provided insights into their reactivity and interaction mechanisms in various chemical contexts. For instance, the understanding of amide formation mechanisms in aqueous media using carbodiimide has implications for bioconjugation and the synthesis of biologically relevant molecules (N. Nakajima et al., 1995).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They are found in many natural products like indole alkaloids, and they are involved in various physiological processes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The specific interactions of this compound with its targets would depend on the structure and properties of the compound and the target.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

Given the diverse biological activities of indole derivatives, this compound could potentially have a wide range of molecular and cellular effects .

properties

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUYDMPXRZRBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)

![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)

![N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide](/img/structure/B2749876.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2749878.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2749881.png)

![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)

![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)

![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)